molecular formula C12H16N2O3 B6645004 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one

Cat. No.: B6645004
M. Wt: 236.27 g/mol
InChI Key: QNKSCLDZCGVKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research. HMP is a pyridone derivative that has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that is involved in the regulation of immune response and inflammation.

Advantages and Limitations for Lab Experiments

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. This compound is also highly soluble in water, making it easy to administer to cells in culture. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. One area of research could be the development of this compound derivatives that exhibit improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting. This compound has shown potential applications in cancer research and the treatment of inflammatory diseases. The biochemical and physiological effects of this compound include the induction of apoptosis in cancer cells and the inhibition of NF-κB activity. While this compound has several advantages for lab experiments, it can be toxic to normal cells at high concentrations. There are several potential future directions for the study of this compound, including the development of this compound derivatives and the investigation of its potential use in combination with other drugs.

Synthesis Methods

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 3-methylpiperidine-1-carboxylic acid with isobutyryl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKSCLDZCGVKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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